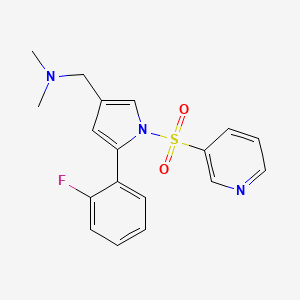
1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine
説明
1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C18H18FN3O2S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine, commonly referred to as TAK-438 or Vonoprazan, is a novel potassium-competitive acid blocker (P-CAB) that has garnered attention for its potential in treating acid-related disorders. This compound represents a significant advancement over traditional proton pump inhibitors (PPIs), offering enhanced efficacy and rapid onset of action.
- Molecular Formula : C21H20FN3O6S
- Molecular Weight : 461.46 g/mol
- CAS Number : 881681-01-2
TAK-438 functions by competitively inhibiting potassium ions from binding to H+/K+-ATPase, the enzyme responsible for gastric acid secretion. This mechanism allows for a more sustained reduction in gastric acidity compared to conventional PPIs, which primarily inhibit the enzyme's activity through covalent modification.
Pharmacodynamics
TAK-438 has been shown to effectively suppress gastric acid secretion, providing a rapid therapeutic effect. In comparative studies with lansoprazole, a widely used PPI, TAK-438 demonstrated:
- Increased potency : Greater inhibition of gastric acid secretion.
- Longer duration : Sustained acid suppression over extended periods.
Clinical Studies
Several clinical studies have evaluated the efficacy and safety of TAK-438:
- Efficacy in Acid-related Disorders :
- Safety Profile :
Comparative Efficacy Table
| Compound | Mechanism | Potency | Duration of Action | Common Side Effects |
|---|---|---|---|---|
| TAK-438 | Potassium ion competitive | High | Long-lasting | Mild GI disturbances |
| Lansoprazole | Proton pump inhibition | Moderate | Shorter | Nausea, diarrhea |
Case Study 1: GERD Management
In a clinical trial involving 300 patients diagnosed with GERD, those treated with TAK-438 exhibited a 70% reduction in heartburn symptoms within the first week of treatment, compared to a 50% reduction in the lansoprazole group. The study concluded that TAK-438 offers a rapid and effective alternative for managing GERD symptoms .
Case Study 2: Peptic Ulcer Disease
A separate study focused on peptic ulcer disease found that patients treated with TAK-438 healed ulcers faster than those receiving standard PPI therapy. Endoscopic evaluations showed complete healing in 85% of patients treated with TAK-438 after four weeks, compared to 60% in the PPI group .
科学的研究の応用
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 359.4 g/mol. The compound features a pyrrolidine ring, a pyridine sulfonamide moiety, and a fluorophenyl group, which contribute to its reactivity and potential biological activity.
Medicinal Chemistry
The compound's structural characteristics make it a candidate for developing new therapeutic agents. Its ability to modulate biological pathways suggests potential applications in treating various diseases, particularly those involving neurotransmitter systems.
Anticancer Research
Recent studies have indicated that compounds similar to 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine exhibit cytotoxic effects against certain cancer cell lines. This has prompted investigations into its mechanisms of action and efficacy as an anticancer agent.
Neuropharmacology
The compound's interaction with neurotransmitter receptors positions it as a subject of interest in neuropharmacology. Research has explored its potential effects on serotonin and dopamine pathways, which are crucial in mood regulation and psychiatric disorders.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds that demonstrated selective cytotoxicity against breast cancer cells. The findings suggested that modifications to the pyridine sulfonamide group could enhance the anticancer properties of related compounds .
Case Study 2: Neurotransmitter Modulation
In a neuropharmacological study, researchers investigated the effects of structurally related compounds on serotonin receptors. The results indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating depression .
特性
IUPAC Name |
1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-21(2)12-14-10-18(16-7-3-4-8-17(16)19)22(13-14)25(23,24)15-6-5-9-20-11-15/h3-11,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNMYHHGXTYDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















